Synthesis and characterization of 3-Ethynylcyclohexan-1-one
Synthesis and characterization of 3-Ethynylcyclohexan-1-one
An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethynylcyclohexan-1-one
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-Ethynylcyclohexan-1-one, a valuable building block in medicinal chemistry and materials science. The document details the underlying chemical principles, a step-by-step experimental protocol, rigorous safety procedures, and a full suite of characterization techniques. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Significance
3-Ethynylcyclohexan-1-one is a bifunctional molecule incorporating a ketone and a terminal alkyne. This unique combination makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The ketone functionality allows for a wide range of classical carbonyl chemistry, while the terminal alkyne is a gateway to reactions such as Sonogashira coupling, "click" chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition), and further functionalization via acetylide chemistry.[1] Its rigid cyclohexanone scaffold is a common motif in pharmacologically active compounds, and the ethynyl group provides a vector for introducing diversity and modulating biological activity.
This guide focuses on the synthesis via a 1,4-conjugate addition of an ethynyl nucleophile to cyclohex-2-en-1-one, a reliable and scalable approach for installing functionality at the 3-position of a cyclohexanone ring.
Synthetic Strategy and Mechanism
Retrosynthetic Analysis & Chosen Pathway
A direct, single-step synthesis of 3-Ethynylcyclohexan-1-one is not prominently documented. Therefore, a more strategic approach is required. The most logical and field-proven strategy is the 1,4-conjugate addition (Michael addition) of an ethynyl anion equivalent to an α,β-unsaturated ketone. Cyclohex-2-en-1-one serves as the ideal starting material.
The key transformation involves the formation of a carbon-carbon bond at the β-position of the enone system. Organometallic reagents are excellent nucleophiles for this purpose.[2][3] Specifically, lithium acetylide, generated in situ from acetylene, presents a direct and atom-economical choice. To enhance selectivity for 1,4-addition over direct 1,2-addition to the carbonyl, the reaction is best performed at low temperatures.
Reaction Mechanism
The reaction proceeds through a well-established nucleophilic addition mechanism.
-
Deprotonation: A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), deprotonates acetylene to form the highly nucleophilic lithium acetylide.
-
Nucleophilic Attack: The acetylide anion attacks the electrophilic β-carbon of cyclohex-2-en-1-one. The electron density is pushed through the conjugated system, forming a lithium enolate intermediate.
-
Protonation: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The enolate is protonated to yield the final product, 3-Ethynylcyclohexan-1-one.
The overall workflow is depicted in the diagram below.
Caption: Overall experimental workflow for the synthesis of 3-Ethynylcyclohexan-1-one.
Detailed Experimental Protocol
Disclaimer: This protocol involves highly reactive and hazardous materials. It must be performed by a trained chemist in a suitable laboratory with all necessary safety precautions in place.
Materials and Equipment
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Reagents: Cyclohex-2-en-1-one (≥97%), n-Butyllithium (2.5 M in hexanes), Acetylene (gas, welding grade is acceptable), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether (or Ethyl acetate), Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.
-
Equipment: Three-neck round-bottom flask, dropping funnel, gas inlet adapter, septum, low-temperature thermometer, magnetic stirrer, Schlenk line (or inert gas manifold with Nitrogen/Argon), syringe, cannula, rotary evaporator, column chromatography setup.
Step-by-Step Procedure
-
Apparatus Setup: All glassware must be oven-dried for at least 4 hours at 120°C and assembled hot under a stream of inert gas (Argon or Nitrogen).[4] Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Reaction Medium: Charge a 250 mL three-neck flask with anhydrous THF (100 mL) and cool the flask to -78°C using a dry ice/acetone bath.
-
Lithium Acetylide Generation:
-
Bubble acetylene gas through the cold THF for 15-20 minutes to create a saturated solution. Ensure a gas outlet is connected to an oil bubbler to monitor flow and prevent pressure buildup.[5]
-
Slowly add n-butyllithium (1.1 equivalents, e.g., 22 mmol, 8.8 mL of 2.5 M solution) dropwise via syringe to the stirred solution over 20 minutes. The temperature should be maintained below -70°C. A white precipitate of lithium acetylide will form.
-
Stir the resulting suspension at -78°C for an additional 30 minutes.
-
-
Conjugate Addition:
-
Dissolve cyclohex-2-en-1-one (1.0 equivalent, e.g., 20 mmol, 1.92 g) in a small amount of anhydrous THF (~10 mL).
-
Add this solution dropwise to the lithium acetylide suspension over 30 minutes, ensuring the internal temperature does not rise above -70°C.
-
After the addition is complete, stir the reaction mixture at -78°C for 2 hours.
-
-
Reaction Quench & Workup:
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL) dropwise at -78°C. The addition is exothermic.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
-
Safety Precautions: A Critical Overview
-
Organolithium Reagents (n-BuLi): n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture.[6][7] It is also severely corrosive.
-
Handling: Always handle in a fume hood under an inert atmosphere.[8][9] Use proper syringe or cannula transfer techniques.[4] Never work alone.
-
PPE: A flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves under neoprene or butyl rubber) are mandatory.[6][8]
-
Spills & Fire: A Class D fire extinguisher (for combustible metals) must be immediately accessible. Do NOT use water or CO₂ extinguishers.[6] Small spills can be smothered with sand or powdered limestone.
-
-
Acetylene Gas: Acetylene is a highly flammable gas that can form explosive mixtures with air over a wide range of concentrations (2-80%).[5][10]
-
Handling: Use only in a well-ventilated area, free from ignition sources.[11] Never use acetylene at pressures above 15 psig as it can decompose explosively.[12][13]
-
Materials Compatibility: Do not allow acetylene to contact copper, silver, or mercury, as this can form shock-sensitive acetylides. Use steel or stainless steel fittings.[12]
-
Cylinders: Cylinders must be stored upright and secured.[10][11]
-
Characterization of 3-Ethynylcyclohexan-1-one
Confirmation of the product's structure and purity is achieved through a combination of spectroscopic methods.
Caption: Workflow for the structural characterization and validation of the final product.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. A strong C=O bond absorption is expected.[14][15] The terminal alkyne presents two characteristic peaks.[16]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | ~1715 | Strong |
| ≡C-H (Alkyne) | Stretch | ~3300 | Strong, Sharp |
| C≡C (Alkyne) | Stretch | ~2120 | Weak to Medium |
| C-H (sp³) | Stretch | 2850-3000 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | t | 1H | Acetylenic H (≡C-H ) |
| ~2.2-2.6 | m | 3H | Propargylic H + α-carbonyl CH₂ |
| ~1.6-2.1 | m | 6H | Remaining cyclohexyl CH₂ protons |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~209.0 | Carbonyl C (C =O) |
| ~83.0 | Alkyne C (C ≡CH) |
| ~69.0 | Alkyne C (C≡C H) |
| ~45.0 | α-carbonyl CH₂ |
| ~41.0 | α-carbonyl CH₂ |
| ~35.0 | Propargylic CH |
| ~25.0, 29.0 | Remaining cyclohexyl CH₂ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion: The expected molecular ion peak [M]⁺ for C₈H₁₀O is at m/z = 122.10.
-
Key Fragmentation: Cyclic ketones often undergo α-cleavage (cleavage of the bond adjacent to the carbonyl group).[17] Expect to see fragments corresponding to the loss of CO (m/z = 94) and C₂H₂ (m/z = 96).
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